molecular formula C9H16O4 B12541500 Cyclohexyl 2-hydroperoxypropanoate CAS No. 143713-49-9

Cyclohexyl 2-hydroperoxypropanoate

Cat. No.: B12541500
CAS No.: 143713-49-9
M. Wt: 188.22 g/mol
InChI Key: HNRNIBCQBQIYHG-UHFFFAOYSA-N
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Description

Cyclohexyl 2-hydroperoxypropanoate is an organic peroxide ester characterized by a cyclohexyl group bonded to a propanoate backbone with a hydroperoxy (-OOH) substituent at the β-position.

Properties

CAS No.

143713-49-9

Molecular Formula

C9H16O4

Molecular Weight

188.22 g/mol

IUPAC Name

cyclohexyl 2-hydroperoxypropanoate

InChI

InChI=1S/C9H16O4/c1-7(13-11)9(10)12-8-5-3-2-4-6-8/h7-8,11H,2-6H2,1H3

InChI Key

HNRNIBCQBQIYHG-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)OC1CCCCC1)OO

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclohexyl 2-hydroperoxypropanoate can be synthesized through the oxidation of cyclohexane derivatives. One common method involves the reaction of cyclohexyl propanoate with hydrogen peroxide in the presence of a catalyst. The reaction typically occurs under mild conditions, such as room temperature and atmospheric pressure, to avoid the decomposition of the hydroperoxide group .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced catalysts and optimized reaction conditions can enhance the efficiency of the process, making it suitable for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Cyclohexyl 2-hydroperoxypropanoate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Cyclohexyl 2-hydroperoxypropanoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of cyclohexyl 2-hydroperoxypropanoate involves the formation of free radicals upon decomposition of the hydroperoxy group. These radicals can initiate various chemical reactions, including polymerization and oxidation. The molecular targets and pathways involved depend on the specific application and reaction conditions .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following compounds are structurally or functionally analogous to cyclohexyl 2-hydroperoxypropanoate, differing in substituents or functional groups. Key distinctions are highlighted below:

Cyclohexyl Propanoate (CAS: 6222-35-1)

  • Structure: Cyclohexyl ester of propanoic acid (lacking the hydroperoxy group).
  • Applications : Used as a flavoring agent or plasticizer due to its stability .

2-Cyclohexylpropionic Acid (CAS: 701-97-3)

  • Structure : Carboxylic acid derivative with a cyclohexyl substituent.
  • Applications : Intermediate in pharmaceutical synthesis .

2-Cyclohexyl-2-hydroxyacetic Acid (CAS: 53585-93-6)

  • Structure : Hydroxyacetic acid derivative with a cyclohexyl group.
  • Reactivity : The hydroxyl group enables hydrogen bonding, influencing solubility and stability. Less reactive than hydroperoxides.
  • Applications: Potential use in chiral synthesis due to stereogenic centers .

Benzilic Acid (2-Hydroxy-2,2-diphenylacetic Acid, CAS: 76-93-7)

  • Structure : Aromatic hydroxy acid with two phenyl groups.
  • Reactivity : The hydroxyl and carboxylic acid groups allow for chelation and coordination chemistry.
  • Applications : Precursor in organic synthesis and pharmaceuticals .

3-(2-Oxocyclohexyl)propanoic Acid (CAS: 2275-26-5)

  • Structure: Ketone-containing propanoic acid derivative.
  • Reactivity: The oxo group facilitates keto-enol tautomerism, differing from peroxide reactivity.
  • Applications : Intermediate in fine chemical synthesis .

Comparative Data Table

Compound Name CAS Number Molecular Formula Functional Groups Key Properties
This compound Not provided C₉H₁₆O₄ Hydroperoxy, ester Oxidative, thermally unstable
Cyclohexyl propanoate 6222-35-1 C₉H₁₆O₂ Ester Hydrolyzable, stable
2-Cyclohexylpropionic acid 701-97-3 C₉H₁₆O₂ Carboxylic acid Acidic, esterification precursor
2-Cyclohexyl-2-hydroxyacetic acid 53585-93-6 C₈H₁₄O₃ Hydroxyl, carboxylic acid Chiral, hydrogen-bonding
Benzilic acid 76-93-7 C₁₄H₁₂O₃ Hydroxyl, carboxylic acid Chelating agent, aromatic stability
3-(2-Oxocyclohexyl)propanoic acid 2275-26-5 C₉H₁₄O₃ Ketone, carboxylic acid Keto-enol tautomerism

Research Findings and Stability Analysis

  • This compound: Likely exhibits high reactivity in radical-initiated processes due to the -OOH group, akin to other organic peroxides. However, its thermal instability necessitates careful handling, similar to compounds like cyclohexyl hydroperoxide (mentioned in ) .
  • Safety Considerations: Organic peroxides are generally sensitive to heat and shock.
  • Synthetic Utility: The hydroperoxy group may enable applications in controlled oxidations, contrasting with the ester hydrolysis typical of cyclohexyl propanoate .

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